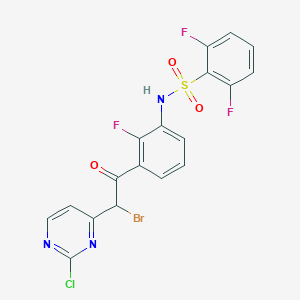

N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acétyl)-2-fluorophényl)-2,6-difluorobenzènesulfonamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acétyl)-2-fluorophényl)-2,6-difluorobenzènesulfonamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent:

Formation du cycle pyrimidine : Ceci peut être réalisé par la réaction d'amines appropriées avec des dérivés de pyrimidine chlorés.

Introduction des substituants bromo et chloro : Cette étape implique des réactions d'halogénation utilisant des réactifs tels que le brome et le chlore.

Acétylation et sulfonation : Le groupe acétyle est introduit par des réactions d'acétylation, tandis que le groupe sulfonamide est ajouté en utilisant des réactifs de sulfonation.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs, de conditions réactionnelles contrôlées (température, pression, pH) et de techniques de purification telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acétyl)-2-fluorophényl)-2,6-difluorobenzènesulfonamide peut subir diverses réactions chimiques, notamment:

Réactions de substitution : En raison de la présence d'atomes d'halogène, le composé peut participer à des réactions de substitution nucléophile et électrophile.

Oxydation et réduction : Les groupes fonctionnels présents dans le composé peuvent être oxydés ou réduits dans des conditions appropriées.

Réactions de couplage : Les cycles aromatiques dans le composé peuvent subir des réactions de couplage avec d'autres composés aromatiques ou aliphatiques.

Réactifs et conditions communs

Réactions de substitution : Réactifs tels que l'hydroxyde de sodium, le carbonate de potassium et divers nucléophiles ou électrophiles.

Oxydation : Réactifs comme le permanganate de potassium, le trioxyde de chrome.

Réduction : Réactifs tels que le borohydrure de sodium, l'hydrure de lithium aluminium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Applications De Recherche Scientifique

N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acétyl)-2-fluorophényl)-2,6-difluorobenzènesulfonamide a plusieurs applications en recherche scientifique:

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies impliquant la prolifération cellulaire et les voies de signalisation.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acétyl)-2-fluorophényl)-2,6-difluorobenzènesulfonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en:

Inhibant les enzymes : Se liant aux sites actifs des enzymes et inhibant leur activité.

Modulant les voies de signalisation : Interagissant avec les récepteurs ou d'autres protéines impliquées dans la signalisation cellulaire, affectant ainsi les effets en aval.

Modifiant l'expression des gènes : Influençant l'expression des gènes liés à la croissance cellulaire, à la différenciation et à l'apoptose.

Mécanisme D'action

The mechanism of action of N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: Binding to active sites of enzymes and inhibiting their activity.

Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby affecting downstream effects.

Altering gene expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acétyl)-2-chlorophényl)propane-1-sulfonamide

- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Unicité

N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acétyl)-2-fluorophényl)-2,6-difluorobenzènesulfonamide est unique en raison de sa combinaison spécifique d'atomes d'halogène et de groupes fonctionnels, qui confèrent une réactivité et des applications potentielles distinctes. Sa structure permet des modifications et des interactions chimiques diverses, ce qui en fait un composé précieux dans divers contextes de recherche et industriels.

Propriétés

IUPAC Name |

N-[3-[2-bromo-2-(2-chloropyrimidin-4-yl)acetyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrClF3N3O3S/c19-14(12-7-8-24-18(20)25-12)16(27)9-3-1-6-13(15(9)23)26-30(28,29)17-10(21)4-2-5-11(17)22/h1-8,14,26H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWGEWAEPJZUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F)C(=O)C(C3=NC(=NC=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)

![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)

![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)

![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)